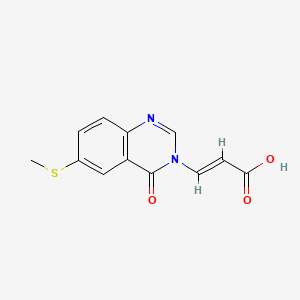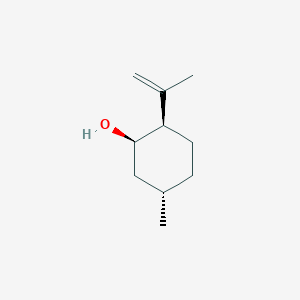
(1R,2R,5S)-5-Methyl-2-(1-methylethenyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,5S)-5-Methyl-2-(1-methylethenyl)cyclohexanol: is a natural product found in the fruit peels of Citrus hystrix . It is a p-menthane monoterpenoid with the chemical formula C10H18O . This compound is known for its pleasant fragrance and is used in various applications, including the fragrance and flavoring industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neo-isopulegol can be synthesized from citronellal through a cyclization reaction. The process involves the use of acid catalysts, such as sulfonated expanded polystyrene waste, which promotes the cyclization of citronellal to produce neo-isopulegol . The reaction conditions typically include mild temperatures and the use of environmentally benign acid solids .
Industrial Production Methods: In industrial settings, the production of neo-isopulegol involves the use of similar cyclization reactions with optimized conditions to achieve high yields. The use of recyclable catalysts and sustainable processes is emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Neo-isopulegol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to produce derivatives with different properties .
Common Reagents and Conditions:
Oxidation: Neo-isopulegol can be oxidized using reagents such as OsO4/NMO to produce diols, triols, and tetraols.
Substitution: Substitution reactions involve the use of primary amines to produce aminodiols and aminotriols.
Major Products Formed:
Diols, Triols, and Tetraols: These products are formed through oxidation reactions and have applications in the synthesis of chiral crown ethers.
Aminodiols and Aminotriols: These products are formed through substitution reactions and have antimicrobial and antioxidant properties.
Wissenschaftliche Forschungsanwendungen
Neo-isopulegol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of neo-isopulegol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical modifications, such as oxidation and substitution, which result in the formation of bioactive derivatives . These derivatives interact with specific molecular targets, including enzymes and receptors, to exert their biological effects .
Vergleich Mit ähnlichen Verbindungen
Isopulegol: A stereoisomer of neo-isopulegol with similar chemical properties but different stereochemistry.
Pulegol: Another stereoisomer with distinct chemical and biological properties.
Cyclohexanol, 5-methyl-2-(1-methylethenyl)-: A related compound with similar structural features.
Uniqueness of Neo-isopulegol: Neo-isopulegol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
122517-60-6 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(1R,2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
ZYTMANIQRDEHIO-IVZWLZJFSA-N |
SMILES |
CC1CCC(C(C1)O)C(=C)C |
Isomerische SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)O)C(=C)C |
Kanonische SMILES |
CC1CCC(C(C1)O)C(=C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-3-[2-(4-methylphenyl)hydrazin-1-ylidene]piperidin-2-one](/img/structure/B1240506.png)
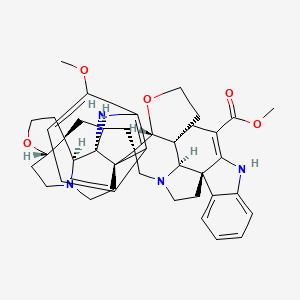
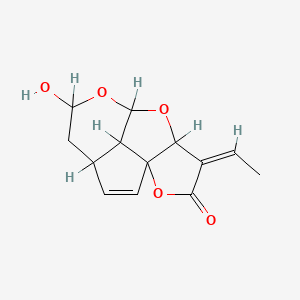
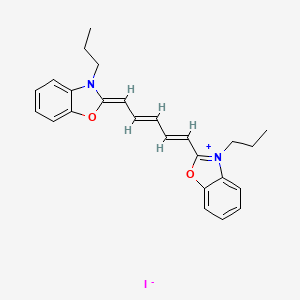
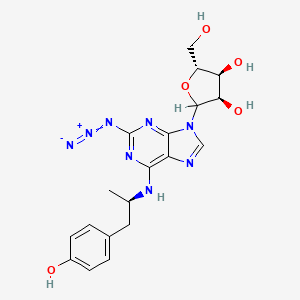
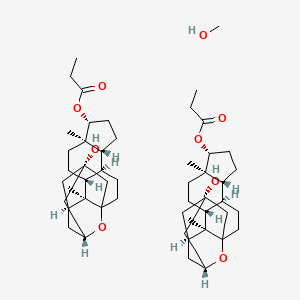
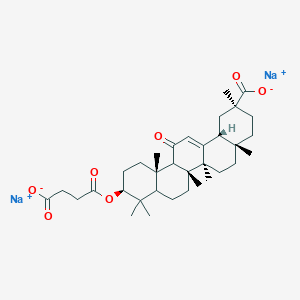

![1-(3-methylphenyl)-3-[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]thiourea](/img/structure/B1240518.png)
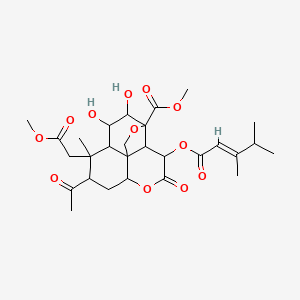

![4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]-2-thiazolamine](/img/structure/B1240524.png)
